N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide
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Overview
Description
N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide is an organic compound with the molecular formula C12H28N4O2 It is a diamide derivative of hexanediamine, where the amine groups are substituted with dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis[(dimethylamino)methyl]hexanediamide typically involves the reaction of hexanediamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Hexanediamine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-40°C. The pH of the reaction mixture is maintained between 7-9 to facilitate the formation of the bis(dimethylamino)methyl groups.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis[(dimethylamino)methyl]hexanediamide can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting amine groups to halides.
Major Products Formed
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N~6~-Bis[(dimethylamino)methyl]hexanediamide involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. This compound can also act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a non-nucleophilic base in organic synthesis.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Similar structure but lacks the amide functionality, used in polymer synthesis.
Uniqueness
N~1~,N~6~-Bis[(dimethylamino)methyl]hexanediamide is unique due to its dual amide and dimethylamino functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
90216-42-5 |
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Molecular Formula |
C12H26N4O2 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N,N'-bis[(dimethylamino)methyl]hexanediamide |
InChI |
InChI=1S/C12H26N4O2/c1-15(2)9-13-11(17)7-5-6-8-12(18)14-10-16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18) |
InChI Key |
WTINRVZYJDWHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CNC(=O)CCCCC(=O)NCN(C)C |
Origin of Product |
United States |
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